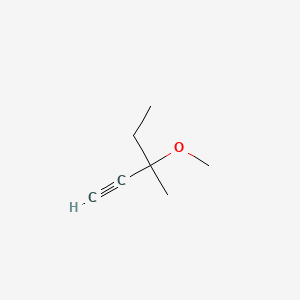

3-Methoxy-3-methyl-1-pentyne

Descripción

3-Methoxy-3-methyl-1-pentyne is an alkyne derivative with a methoxy (-OCH₃) and methyl (-CH₃) group attached to the third carbon of a five-carbon chain terminating in a triple bond. This structure suggests reactivity typical of terminal alkynes, such as participation in Sonogashira couplings or acid-catalyzed hydration. Consequently, this article will compare its hypothetical properties and reactivity with structurally related compounds from the evidence, focusing on functional group influences.

Propiedades

Número CAS |

22802-35-3 |

|---|---|

Fórmula molecular |

C7H12O |

Peso molecular |

112.17 g/mol |

Nombre IUPAC |

3-methoxy-3-methylpent-1-yne |

InChI |

InChI=1S/C7H12O/c1-5-7(3,6-2)8-4/h1H,6H2,2-4H3 |

Clave InChI |

ADNAPRCXSGMYRO-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)(C#C)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Methoxy-3-methyl-1-pentyne can be synthesized through various organic reactions. One common method involves the alkylation of propargyl alcohol with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds as follows:

HC≡C-CH2OH+CH3I→HC≡C-CH2OCH3+KI

Industrial Production Methods

In an industrial setting, the production of 3-Methoxy-3-methyl-1-pentyne may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the reaction and ensure high selectivity.

Análisis De Reacciones Químicas

Types of Reactions

3-Methoxy-3-methyl-1-pentyne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

Oxidation: Formation of 3-methoxy-3-methyl-1-pentanone or 3-methoxy-3-methyl-1-pentanoic acid.

Reduction: Formation of 3-methoxy-3-methyl-1-pentene or 3-methoxy-3-methylpentane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Methoxy-3-methyl-1-pentyne has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-Methoxy-3-methyl-1-pentyne involves its interaction with various molecular targets and pathways. The compound’s triple bond and methoxy group allow it to participate in a range of chemical reactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The provided evidence includes compounds with methyl or methoxy substituents, though none are terminal alkynes.

Table 1: Key Properties of Structurally Related Compounds

Functional Group Influence on Reactivity and Properties

Alkane (3-Methylpentane): Low reactivity due to lack of functional groups. Boiling point (~63°C for 3-methylpentane) is lower than oxygenated analogs. Used as a nonpolar solvent in labs .

Alcohols (3-Methyl-1-pentanol, 3-Methylpentan-3-ol): 3-Methyl-1-pentanol (primary alcohol) undergoes oxidation to carboxylic acids or ketones. 3-Methylpentan-3-ol (tertiary alcohol) resists oxidation but participates in dehydration to alkenes. Higher boiling points (~130–140°C) due to hydrogen bonding .

Ester (Methyl 3-aminocyclopentanecarboxylate): Reactivity includes hydrolysis to carboxylic acids or transesterification. The amine group enables peptide coupling or coordination chemistry .

Hypothetical Alkyne (3-Methoxy-3-methyl-1-pentyne) :

- Expected to exhibit alkyne reactivity (e.g., acidic terminal hydrogen, participation in cross-couplings).

- The methoxy group may stabilize adjacent carbocations or participate in ether cleavage under acidic conditions.

- Boiling point likely lower than alcohols but higher than alkanes due to polarity from the triple bond and methoxy group.

Key Differences

- Reactivity : Terminal alkynes (like 3-Methoxy-3-methyl-1-pentyne) are far more reactive than alkanes or tertiary alcohols, enabling unique transformations (e.g., cycloadditions).

Notes and Limitations

Absence of Direct Data : The provided evidence lacks specific information on 3-Methoxy-3-methyl-1-pentyne. Comparisons are inferred from compounds with shared substituents (methyl, methoxy) or chain length .

Functional Group Variability : Reactivity and properties depend heavily on functional groups. For example, alkynes undergo reactions (e.g., hydrogenation) irrelevant to alkanes or alcohols.

Safety Considerations : While 3-Methylpentane is flammable (alkane hazard) , terminal alkynes may pose risks due to acetylide formation or explosive peroxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.